Cas no 17228-38-5 (N-methyl-1H-benzimidazol-2-amine)

N-methyl-1H-benzimidazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- N-Methyl-1H-benzo[d]imidazol-2-amine
- 1H-Benzimidazol-2-amine, N-methyl-
- N-methyl-1H-benzimidazol-2-amine
- 1H-Benzimidazol-2-amine,N-methyl-(9CI)
- N-methyl-1H-1,3-benzodiazol-2-amine
- Benzimidazole-2-yl-methylamine
- 2-methylaminobenzimidazole
- 2-(methylamino)benzimidazole
- ALBBQFWHUCTZFM-UHFFFAOYSA-N
- 1H-Benzimidazol-2-amine,N-methyl-
- Enamine_000669
- Oprea1_849391
- 2-Methylamino-1H-benzimidazole
- HMS1395O09
- 2-(Methylamino)-1H-benzimidazole
- AKOS000263223
- Q27452221
- 17228-38-5
- SY024472
- DTXSID70350307
- CS-0145704
- DS-2582
- 1M2
- EN300-31012
- SCHEMBL2016737
- A846554
- SB75625
- Cl-4772
- Z56767838
- MFCD00524803
- AM803333
-
- MDL: MFCD00524803
- Inchi: 1S/C8H9N3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,9,10,11)
- InChI Key: ALBBQFWHUCTZFM-UHFFFAOYSA-N
- SMILES: N1([H])C(N([H])C([H])([H])[H])=NC2=C([H])C([H])=C([H])C([H])=C12
Computed Properties
- Exact Mass: 147.07977
- Monoisotopic Mass: 147.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 40.7
Experimental Properties
- Density: 1.284
- Melting Point: 190-192 ºC
- PSA: 40.71
N-methyl-1H-benzimidazol-2-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
N-methyl-1H-benzimidazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-31012-0.25g |
N-methyl-1H-1,3-benzodiazol-2-amine |
17228-38-5 | 95% | 0.25g |
$19.0 | 2023-09-05 | |
abcr | AB440202-1 g |
N-Methyl-1H-benzo[d]imidazol-2-amine, 95%; . |
17228-38-5 | 95% | 1g |
€339.70 | 2023-07-18 | |
eNovation Chemicals LLC | D655961-1G |
N-methyl-1H-benzimidazol-2-amine |
17228-38-5 | 97% | 1g |
$140 | 2024-07-21 | |
Enamine | EN300-31012-5.0g |
N-methyl-1H-1,3-benzodiazol-2-amine |
17228-38-5 | 95% | 5.0g |
$110.0 | 2023-07-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HB258-50mg |
N-methyl-1H-benzimidazol-2-amine |
17228-38-5 | 95+% | 50mg |
227.0CNY | 2021-07-12 | |
TRC | M337020-500mg |
N-Methyl-1H-benzo[d]imidazol-2-amine |
17228-38-5 | 500mg |
$ 320.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HB258-200mg |
N-methyl-1H-benzimidazol-2-amine |
17228-38-5 | 95+% | 200mg |
559.0CNY | 2021-07-12 | |
abcr | AB440202-250 mg |
N-Methyl-1H-benzo[d]imidazol-2-amine, 95%; . |
17228-38-5 | 95% | 250MG |
€187.70 | 2023-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N23250-5g |
N-Methyl-1H-benzo[d]imidazol-2-amine |
17228-38-5 | 5g |
¥5766.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N23250-250mg |
N-Methyl-1H-benzo[d]imidazol-2-amine |
17228-38-5 | 250mg |
¥636.0 | 2021-09-04 |
N-methyl-1H-benzimidazol-2-amine Related Literature
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
Additional information on N-methyl-1H-benzimidazol-2-amine
Recent Advances in the Study of N-methyl-1H-benzimidazol-2-amine (CAS: 17228-38-5): A Promising Scaffold in Medicinal Chemistry
The benzimidazole scaffold, particularly N-methyl-1H-benzimidazol-2-amine (CAS: 17228-38-5), has garnered significant attention in recent medicinal chemistry research due to its versatile pharmacological properties. This heterocyclic compound serves as a privileged structure in drug discovery, exhibiting a wide range of biological activities. Recent studies have explored its potential as a core structure for developing novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of N-methyl-1H-benzimidazol-2-amine show potent inhibitory activity against protein kinases involved in cancer cell proliferation. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's scaffold, achieving nanomolar potency against specific kinase targets while maintaining favorable pharmacokinetic properties. This breakthrough suggests the potential for developing new targeted cancer therapies based on this chemical framework.
In antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that N-methyl-1H-benzimidazol-2-amine derivatives exhibit remarkable activity against drug-resistant bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, with particular efficacy against Gram-positive pathogens. These findings open new avenues for addressing the global challenge of antimicrobial resistance.
Recent computational studies have shed light on the molecular interactions of N-methyl-1H-benzimidazol-2-amine with biological targets. Molecular docking simulations published in the Journal of Chemical Information and Modeling (2023) revealed that the compound's planar structure and hydrogen bonding capabilities contribute to its high binding affinity with various enzyme active sites. These insights are guiding the rational design of more selective and potent derivatives.
The synthetic accessibility of N-methyl-1H-benzimidazol-2-amine (CAS: 17228-38-5) has also been improved through recent methodological advances. A 2024 Nature Protocols publication detailed a streamlined, high-yield synthesis route that enables rapid generation of diverse analogs for biological screening. This technical development significantly accelerates structure-activity optimization in drug discovery programs utilizing this scaffold.
Looking forward, the unique physicochemical properties of N-methyl-1H-benzimidazol-2-amine, including its moderate lipophilicity and hydrogen bonding capacity, position it as an attractive starting point for fragment-based drug discovery. Several pharmaceutical companies have included this scaffold in their screening libraries, recognizing its potential to yield clinical candidates across multiple therapeutic areas.
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